Virosecurinin
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Overview
Description
Virosecurinin is a natural product found in Flueggea virosa with data available.
Scientific Research Applications
Apoptosis Induction in Leukemia Cells
Virosecurinine, a primary alkaloid from the Securinega suffruticosa plant, shows potent effects in inducing apoptosis in acute leukemia cells. A study found that it effectively decreased the viability of human leukemia THP-1 cells in a dose- and time-dependent manner. The treatment with virosecurinine led to cell cycle arrest at the G1/S phase and upregulated PTEN expression, while downregulating PI3K, AKT, and mTOR in THP-1 cells, suggesting its potential as an anti-tumor agent for acute monocytic leukemia (Zhang, Gao, Zeng, Li, & Guo, 2017).
Effects on Chronic Myeloid Leukemia Cells
Another study demonstrated that virosecurinine induced apoptosis in chronic myeloid leukemia K562 cells. This process involved altering the expression of mTOR, SHIP-2, BCR/ABL, and PTEN, indicating its role in inhibiting growth and proliferation of leukemia cells (Zhang, Li, Han, Chen, Wang, Ye, & Ji, 2014).
Effect on Human Colon Cancer Cells
Virosecurinine also exhibits cytotoxicity against human colon cancer SW480 cells. The treatment resulted in G1/S cell cycle arrest and induced apoptosis by regulating Bcl-2 and Bax gene expression, highlighting its potential in colon cancer therapy (Chen, Xia, Yao, Zhang, Wang, & Ji, 2012).
Influence on Melanoma Cell Proliferation
A study investigating the effect of virosecurinine on the mouse melanoma cell line B16 found that it inhibited cell proliferation in a time- and dose-dependent manner, suggesting its potential in melanoma treatment (Sun Yan, 2011).
Pharmacological Comparison with Securinine
In a pharmacological study comparing virosecurinine and securinine, virosecurinine displayed lower toxicity and lacked convulsive effects, unlike securinine. This study also observed that virosecurinine could elevate blood pressure and stimulate respiration in cats (Pu, Zhao, Pong, & Xu, 2001).
properties
CAS RN |
6704-68-3 |
---|---|
Product Name |
Virosecurinin |
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
(1R,2S,8R)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one |
InChI |
InChI=1S/C13H15NO2/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11/h4-5,7,10-11H,1-3,6,8H2/t10-,11-,13+/m0/s1 |
InChI Key |
SWZMSZQQJRKFBP-GMXVVIOVSA-N |
Isomeric SMILES |
C1CCN2[C@@H](C1)[C@@]34C[C@@H]2C=CC3=CC(=O)O4 |
SMILES |
C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 |
Canonical SMILES |
C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 |
Pictograms |
Irritant |
synonyms |
viro-securinine viroallosecurinine virosecurinine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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